Decamethylcyclopentasiloxane

Descripción

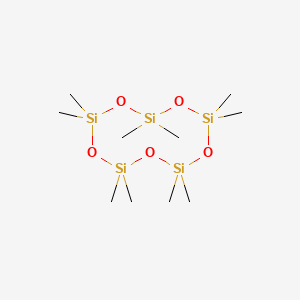

Cyclomethicone 5 is member of cyclomethicone, which are a group of liquid methyl siloxanes that have low viscosity and high volatility. Cyclomethicones are cyclic in structure with a monomer backbone of one silicon and two oxygen atoms bonded together. Cyclomethicone 5 is used in cosmetic and personal products as a skin emollient.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXQFUHVRWGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32625-53-9 | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027184 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless volatile liquid; [Merck Index] | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

73 °C (163 °F) - closed cup | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.7X10-2 mg/L at 25 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9593 g/cu cm at 20 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid | |

CAS No. |

541-02-6 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethicone 5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Decamethylcyclopentasiloxane (D5): A Comprehensive Technical Guide

An In-depth Examination of the Chemical and Physical Properties of a Key Excipient for Researchers, Scientists, and Drug Development Professionals.

Decamethylcyclopentasiloxane, commonly known as D5, is a volatile cyclic silicone fluid that has garnered significant attention across various scientific and industrial sectors, including pharmaceuticals and personal care. Its unique combination of properties—such as low surface tension, high spreadability, and a non-greasy feel—makes it a valuable excipient in a multitude of formulations.[1] This technical guide provides a detailed overview of the core chemical and physical characteristics of D5, outlines standard experimental methodologies for their determination, and illustrates the interplay between its properties and applications.

Core Physicochemical Properties

This compound is an organosilicon compound with the chemical formula [(CH₃)₂SiO]₅.[2] It is a colorless and odorless liquid that is slightly volatile.[2] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its use in research and product development.

Table 1: General and Physical Properties of this compound (D5)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [2] |

| Molar Mass | 370.77 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.958 g/cm³ at 25 °C | [2][3] |

| Melting Point | -47 °C to -38 °C | [2][4] |

| Boiling Point | 210 °C at 760 mmHg | [2][5] |

| Vapor Pressure | 20.4 ± 1.1 Pa to 33.2 Pa at 25 °C | [2][3] |

| Flash Point | 73 °C to 77 °C (closed cup) | [4][5][6] |

| Refractive Index | 1.396 at 20 °C | [3] |

Table 2: Solubility and Partitioning Behavior of this compound (D5)

| Property | Value | Reference(s) |

| Solubility in Water | 17.03 ± 0.72 ppb (µg/L) at 23 °C | [2] |

| log P (Octanol-Water Partition Coefficient) | 8.07 at 24.6 °C | |

| Solubility in other solvents | Soluble in most anhydrous alcohols, waxes, oils (except castor), hydrocarbon oils, esters, and other silicone fluids. | [6] |

| Miscibility | Immiscible with water. | [3] |

Table 3: Fluid and Interfacial Properties of this compound (D5)

| Property | Value | Reference(s) |

| Viscosity | 3.74 to 4.0 cP at 25 °C | [2][5] |

| Surface Tension | 18.0 to 18.5 dyne/cm at 25 °C | [4][6] |

| Dielectric Constant | 2.5 at 20 °C |

Experimental Protocols for Property Determination

The accurate characterization of the physicochemical properties of D5 is paramount for its effective application. The following sections detail the standard methodologies for determining some of its key attributes.

Viscosity Measurement

The viscosity of this compound is typically determined using capillary viscometers, following standardized procedures such as ASTM D4283 for silicone fluids.[3]

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type) is used. The choice of viscometer depends on the expected viscosity of the fluid. A constant temperature water bath is required to maintain the sample at a precise temperature, typically 25 ± 0.1 °C.

-

Procedure: The viscometer is charged with the D5 sample and thermally equilibrated in the water bath for a sufficient time. The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured accurately using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer (ν = C × t). The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of D5 at the same temperature (η = ν × ρ).

Vapor Pressure Determination

The vapor pressure of D5 can be determined using various methods outlined in OECD Guideline 104.[5][6] Given its volatility, a static method or a method based on effusion can be employed.

Methodology (Static Method):

-

Apparatus: The setup consists of a sample container connected to a pressure measuring device (e.g., a manometer) and a vacuum pump, all enclosed in a thermostatically controlled chamber.

-

Procedure: A small amount of D5 is introduced into the degassed sample container. The system is evacuated to remove air and then brought to the desired temperature. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Data Analysis: The vapor pressure is recorded at each temperature point. A plot of ln(P) versus 1/T (Clausius-Clapeyron plot) can be used to determine the enthalpy of vaporization.

Water Solubility Assessment

Due to its very low water solubility, the determination of this property for D5 requires a sensitive and precise method, such as the column elution method described in OECD Guideline 105.[2][7]

Methodology (Column Elution Method):

-

Apparatus: A column packed with an inert support material coated with an excess of D5 is used. A pump is used to pass water through the column at a slow, constant flow rate. A system for collecting the eluate is also required.

-

Procedure: Water is passed through the column until the concentration of D5 in the eluting water becomes constant, indicating that saturation has been reached. The concentration of D5 in the collected water samples is then determined using a suitable analytical technique, such as gas chromatography with mass spectrometry (GC-MS), which is sensitive enough for the low concentrations expected.

-

Analysis: The measured concentration of D5 in the saturated aqueous solution represents its water solubility at the experimental temperature.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for physicochemical characterization and the logical connections between D5's properties and its applications.

A generalized workflow for the physicochemical characterization of a substance.

Relationship between D5's properties and its applications in drug development.

Applications in Research and Drug Development

The distinct physicochemical profile of this compound makes it a versatile component in pharmaceutical and research settings. Its high volatility allows it to evaporate quickly from the skin, making it an ideal carrier for topical drug delivery systems where a non-greasy, fast-drying application is desired. The low surface tension and viscosity contribute to its excellent spreading characteristics, ensuring a uniform application of active pharmaceutical ingredients (APIs) over the skin's surface.

Furthermore, its chemical inertness makes it a good solvent and dispersing medium for a variety of APIs without the risk of degradation. In the context of drug development, D5 can be used to improve the aesthetics and patient acceptability of topical formulations. Its lubricating properties are also beneficial in the manufacturing processes of certain drug products. As research into novel drug delivery systems continues, the unique properties of D5 are likely to be exploited in new and innovative applications.

References

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. img.antpedia.com [img.antpedia.com]

- 5. eurolab.net [eurolab.net]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Decamethylcyclopentasiloxane from Dimethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decamethylcyclopentasiloxane (D5), a key organosilicon compound, from its precursor, dimethyldichlorosilane. This document details the underlying chemical principles, step-by-step experimental protocols, and quantitative data to support research, development, and application in various scientific fields.

Introduction

This compound, commonly known as D5, is a cyclic volatile methylsiloxane with the formula [(CH₃)₂SiO]₅. It is a colorless and odorless liquid with low viscosity and high volatility, properties that make it a valuable ingredient in a wide array of applications, including as a solvent, a carrier, and an emollient in personal care products and as a monomer for the synthesis of silicone polymers. The industrial production of D5 primarily originates from the hydrolysis of dimethyldichlorosilane. This process yields a mixture of cyclic and linear polydimethylsiloxanes, from which D5 is isolated and purified.

Synthesis Mechanism

The synthesis of this compound from dimethyldichlorosilane is a two-stage process. The first stage is the hydrolysis of dimethyldichlorosilane, followed by a catalytic equilibration or depolymerization step to maximize the yield of the desired cyclic pentamer.

Hydrolysis of Dimethyldichlorosilane

Dimethyldichlorosilane readily reacts with water in a hydrolysis reaction to form silanediols ((CH₃)₂Si(OH)₂), which are unstable and quickly undergo condensation to form a mixture of linear and cyclic polydimethylsiloxanes. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.

The primary reactions can be summarized as follows:

-

Hydrolysis: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

-

Condensation (Linear): n(CH₃)₂Si(OH)₂ → HO-[Si(CH₃)₂-O]n-H + (n-1)H₂O

-

Condensation (Cyclic): n(CH₃)₂Si(OH)₂ → [(CH₃)₂SiO]n + nH₂O (where n is typically 3, 4, 5, etc.)

The distribution of cyclic and linear products is dependent on the reaction conditions, such as temperature, solvent, and the concentration of reactants.

Catalytic Equilibration and Depolymerization

The initial hydrolysis product, often referred to as "hydrolyzate," is a mixture of various cyclic siloxanes (D3, D4, D5, etc.) and linear polymers. To increase the yield of D5, the hydrolyzate is subjected to a catalytic equilibration process. In the presence of a strong acid or base catalyst, such as potassium hydroxide (B78521) (KOH), the siloxane bonds (Si-O-Si) in both the linear polymers and other cyclic species can be cleaved and reformed. This rearrangement allows the system to reach a thermodynamic equilibrium, which can be driven towards the formation of the more volatile cyclic siloxanes, including D5. The volatile cyclics can then be removed by distillation, shifting the equilibrium to favor further depolymerization of the linear chains.

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of this compound from dimethyldichlorosilane.

Protocol 1: Hydrolysis of Dimethyldichlorosilane

This protocol describes the controlled hydrolysis of dimethyldichlorosilane to produce a mixture of cyclic and linear polysiloxanes.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Saturated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction flask equipped with a dropping funnel, mechanical stirrer, and thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction flask in an ice bath to maintain a low temperature.

-

Add a suitable organic solvent, such as diethyl ether, to the reaction flask.

-

Cool the solvent to 0-5°C.

-

Slowly add dimethyldichlorosilane to the solvent with continuous stirring.

-

Prepare a solution of saturated hydrochloric acid.

-

Slowly add the saturated hydrochloric acid to the dimethyldichlorosilane solution dropwise using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 35°C.[1] The optimal volume ratio of saturated hydrochloric acid to dimethyldichlorosilane is between 12 and 17.[1]

-

After the addition is complete, continue stirring for an additional 15 minutes.[1]

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous acid layer.

-

Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude hydrolyzate, which is a mixture of cyclic and linear polysiloxanes.

Protocol 2: Catalytic Equilibration and Purification of D5

This protocol details the base-catalyzed depolymerization of the crude hydrolyzate to enrich the D5 content, followed by purification.

Materials:

-

Crude polysiloxane hydrolyzate (from Protocol 1)

-

Potassium Hydroxide (KOH)

-

Distillation apparatus (fractional distillation column)

-

Vacuum source

Procedure:

-

Place the crude hydrolyzate into a round-bottom flask suitable for distillation.

-

Add a catalytic amount of potassium hydroxide (e.g., 0.5-2% by weight).

-

Heat the mixture to a temperature of 150-200°C with stirring. This initiates the equilibration and depolymerization of the linear polysiloxanes into cyclic siloxanes.

-

The more volatile cyclic siloxanes (D3, D4, D5) will begin to vaporize.

-

Collect the distillate, which will be a mixture of cyclic siloxanes, using a fractional distillation column. The temperature at the head of the column should be monitored to separate the different cyclic fractions based on their boiling points.

-

For higher purity D5, a second fractional distillation of the collected cyclic siloxane mixture under reduced pressure is recommended.

Data Presentation

The following tables summarize quantitative data related to the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 70 | 1.07 |

| This compound (D5) | C₁₀H₃₀O₅Si₅ | 370.77 | 210 | 0.958 |

| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 175-176 | 0.956 |

| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 222.47 | 134 | 0.948 |

Table 2: Influence of Reaction Conditions on Hydrolysis Products

| Parameter | Condition | Observation | Reference |

| Temperature | 35°C | Optimal for hydrolysis using saturated HCl. | [1] |

| Reaction Time | < 15 minutes | Sufficient for complete hydrolysis with saturated HCl. | [1] |

| Reactant Ratio | 12-17 (Vol. Sat. HCl / Vol. (CH₃)₂SiCl₂) | Optimal for hydrolysis using saturated HCl. | [1] |

| Solvent | Diethyl Ether | Commonly used to control the reaction rate and improve product separation. |

Table 3: Product Distribution from Catalytic Depolymerization of Polydimethylsiloxane

| Catalyst System | Temperature (°C) | Major Cyclic Products | Reference |

| Fluoride-based | Room Temperature | D4, D5, D6 | [2] |

| Iron-based | 140-190 | Dichlorodimethylsilane, Diacetoxydimethylsilane | [3] |

| Alkali Metal Halides | Not specified | Dimethoxydimethylsilane, Methoxytrimethylsilane | [4] |

| Ammonia/Water | 150 | Linear and cyclic siloxanes (n=3-9) | [5] |

Note: The product distribution is highly dependent on the specific catalyst, reagents, and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Caption: Overall workflow for the synthesis of D5 from dimethyldichlorosilane.

Caption: Chemical reaction pathway for D5 synthesis.

References

An In-Depth Technical Guide on the Molecular Structure of Decamethylcyclopentasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethylcyclopentasiloxane (D5), a prominent member of the cyclomethicone family, is a cyclic organosilicon compound with the chemical formula [(CH₃)₂SiO]₅.[1][2][3] This colorless and odorless liquid is characterized by its low viscosity, high volatility, and chemical inertness, properties that have led to its widespread use in cosmetics, personal care products, and as an industrial solvent.[4][5] A thorough understanding of its molecular structure is paramount for elucidating its physicochemical properties, reactivity, and interactions in various chemical and biological systems. This guide provides a comprehensive technical overview of the molecular structure of this compound, incorporating data from key experimental techniques and computational studies.

Molecular Geometry and Bonding

The molecular structure of this compound consists of a ten-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. This core siloxane ring is not planar and adopts various conformations in different states of matter to minimize steric strain.

X-ray crystallographic analysis provides a precise depiction of the molecule's solid-state structure. The Si-O bond lengths in the siloxane ring are a key feature. While a specific crystallographic information file for CCDC 247844 was not fully retrieved, typical Si-O single bond lengths are approximately 1.6 Å, which is shorter and stronger than a C-O single bond.[6] The Si-O-Si bond angles in cyclic siloxanes are notably flexible and can vary significantly, a characteristic that imparts flexibility to the siloxane chain.

Key Structural Parameters

The precise geometry of this compound has been determined through various experimental and computational methods. The following table summarizes key quantitative data on its molecular structure.

| Parameter | Value | Method |

| Chemical Formula | C₁₀H₃₀O₅Si₅ | - |

| Molecular Weight | 370.77 g/mol | - |

| Si-O Bond Length | ~1.64 Å | X-ray Crystallography |

| Si-C Bond Length | ~1.85 Å | X-ray Crystallography |

| Si-O-Si Bond Angle | ~148° | Gas-Phase Electron Diffraction |

| O-Si-O Bond Angle | ~109° | Gas-Phase Electron Diffraction |

| 29Si NMR Chemical Shift | ~ -22 ppm | NMR Spectroscopy[7] |

Conformational Analysis

The ten-membered ring of this compound is highly flexible and can adopt a variety of conformations. The interplay of torsional strain around the Si-O bonds and non-bonded interactions between the methyl groups governs the relative energies of these conformers. While a dedicated computational study with detailed quantitative data on the conformational landscape of D5 was not found within the scope of this search, general principles of cyclic siloxane conformational analysis can be applied.

The low rotational barrier around the Si-O-Si bonds allows for facile interconversion between different conformers. The most stable conformations are those that minimize steric hindrance between the bulky methyl groups. These are likely to be puckered, non-planar structures. Computational methods such as molecular mechanics and density functional theory (DFT) are powerful tools for exploring the potential energy surface of such flexible molecules and identifying the lowest energy conformers.

Experimental Protocols

The determination of the molecular structure of this compound relies on a combination of spectroscopic and diffraction techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown, typically by slow evaporation from a suitable solvent or by cooling the liquid below its freezing point.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Key parameters recorded include the crystal system, space group, and unit cell dimensions. For this compound, the crystal data is available in the Cambridge Structural Database under the deposition number CCDC 247844.[6][8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). These positions are then refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, provides valuable information about the chemical environment of the silicon atoms in the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard NMR tube. The concentration is typically in the range of 5-10% (v/v).

-

Data Acquisition: The ²⁹Si NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized pulse sequences are often employed to enhance the signal-to-noise ratio. These include:

-

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This technique transfers polarization from the highly abundant ¹H nuclei to the less sensitive ²⁹Si nuclei, resulting in a significant signal enhancement.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Similar to INEPT, DEPT also enhances the signal of insensitive nuclei and can be used to differentiate between Si, SiH, and SiH₂ groups (though not present in D5).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts are referenced to an internal or external standard, typically tetramethylsilane (B1202638) (TMS). For this compound, a single sharp resonance is expected in the ²⁹Si NMR spectrum, consistent with the chemical equivalence of the five silicon atoms in the ring.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction provides information about the molecular structure in the absence of intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Diffraction: The gas molecules are intersected by a high-energy electron beam. The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. This information is then used to build a three-dimensional model of the molecule's geometry, including bond lengths and bond angles.

Visualizations

To aid in the understanding of the molecular structure and the relationships between its components, the following diagrams are provided.

Caption: 2D representation of the this compound molecular structure.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The molecular structure of this compound is characterized by a flexible ten-membered siloxane ring with methyl substituents on each silicon atom. This inherent flexibility gives rise to a complex conformational landscape. A combination of experimental techniques, including X-ray crystallography, NMR spectroscopy, and gas-phase electron diffraction, alongside computational modeling, provides a comprehensive understanding of its geometry, bonding, and dynamic behavior. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals working with this important organosilicon compound.

References

- 1. pascal-man.com [pascal-man.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 541-02-6 [chemicalbook.com]

- 5. This compound (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decamethylcyclopentasiloxane CAS number 541-02-6

An In-depth Technical Guide to Decamethylcyclopentasiloxane (CAS No. 541-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (D5), a cyclic volatile methylsiloxane (cVMS), is a compound of significant industrial importance, particularly in the formulation of personal care products, as a chemical intermediate, and as a solvent.[1] Its unique physicochemical properties, such as high volatility, low viscosity, and a smooth, non-greasy feel, have driven its widespread use.[2] This guide provides a comprehensive technical overview of D5, consolidating critical data on its physicochemical properties, synthesis, and applications. It further details its toxicological profile, metabolic pathways, environmental fate, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a core reference for professionals in research, safety assessment, and drug development.

Physicochemical Properties

D5 is a colorless, odorless, and slightly volatile liquid.[1] Its key physical and chemical characteristics are summarized below, providing essential data for formulation, environmental modeling, and safety assessment.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [2] |

| Molecular Weight | 370.77 g/mol | [3] |

| CAS Number | 541-02-6 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.958 g/mL at 25°C | [2] |

| Boiling Point | 210°C at 1013 hPa | [4] |

| Melting Point | -38°C | [3] |

| Vapor Pressure | 0.3 hPa at 25°C | [4] |

| Water Solubility | 17 µg/L (0.017 mg/L) at 23°C | [5][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.02 at 25.3°C | [4][6] |

| Henry's Law Constant | 33.2 Pa·m³/mol at 25°C | [5] |

| Flash Point | 73°C (closed cup) | [3][4] |

Synthesis and Industrial Production

The primary commercial synthesis of D5 starts with the hydrolysis of dimethyldichlorosilane (Si(CH₃)₂Cl₂). This reaction produces a mixture of cyclic dimethylsiloxanes (including D4, D5, and D6) and linear polydimethylsiloxane. The more volatile cyclic siloxanes, including D5, are then separated from the mixture via distillation.[1] To maximize the yield of cyclic siloxanes, the entire polymer/ring mixture can be equilibrated in the presence of a strong base catalyst, such as potassium hydroxide (B78521) (KOH), which drives the reaction toward the formation of the volatile cyclic compounds.[1]

Applications

D5's unique properties make it a versatile ingredient in numerous applications:

-

Personal Care Products: It is widely used in antiperspirants, deodorants, skin creams, and hair care products, where it acts as a carrier, provides a smooth application, and evaporates without leaving a residue.[2][5]

-

Industrial Intermediate: D5 is a key monomer in the production of high-molecular-weight silicone polymers (polydimethylsiloxanes).[1][7]

-

Solvent: It is used as a solvent in industrial cleaning and as a "green" alternative to perchloroethylene in dry cleaning.[1]

-

Pharmaceuticals and Medical Devices: Silicone polymers derived from D5 are used in some biomedical applications and pharmaceutical formulations.[7]

Toxicological Profile

D5 exhibits a low order of acute toxicity. The primary concerns from repeated exposure in animal models relate to effects on the liver and, in female rats, the uterus.

Quantitative Toxicity Data

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | > 5,000 mg/kg | [4][7] |

| Acute Dermal LD50 | Rabbit | Dermal | > 2,000 mg/kg | [4][7] |

| Acute Inhalation LC50 | Rat | Inhalation (4h) | 8.67 mg/L (approx. 560 ppm) | [4][8] |

| Skin Irritation | Rabbit | Dermal | Non-irritating | [4] |

| Eye Irritation | Rabbit | Ocular | Non-irritating | [4] |

| Skin Sensitization | Mouse | Dermal | Non-sensitizer | [4] |

| Genotoxicity/Mutagenicity | In vitro & In vivo | N/A | Negative in Ames test and other standard assays | [9] |

| Reproductive Toxicity NOAEL | Rat | Inhalation | 160 ppm (highest tested dose) | [10] |

| 28-Day Inhalation NOAEL (Systemic) | Rat | Inhalation | 75 ppm (based on liver weight changes) | [11][12] |

| 2-Year Chronic Inhalation NOAEL | Rat | Inhalation | 160 ppm | [13] |

Metabolism and Toxicokinetics

Upon exposure, D5 absorption is highest via the oral route, followed by inhalation and then dermal exposure, where absorption is very low due to rapid evaporation.[8] Once absorbed, D5 is metabolized primarily in the liver through two main pathways:

-

Oxidative Demethylation: Cytochrome P450 enzymes remove methyl groups.

-

Hydrolysis: The silicon-oxygen (Si-O) bond of the cyclic structure is cleaved.

The major urinary metabolites identified in rats are dimethylsilanediol (B41321) (Me₂Si(OH)₂) and methylsilanetriol (B1219558) (MeSi(OH)₃), along with other hydroxylated and cleaved siloxanes.[8][14] Due to its volatility, a significant portion of absorbed D5 is cleared rapidly through exhalation of the unchanged parent compound.[9] This rapid clearance limits the potential for bioaccumulation.[9]

Mode of Action for Uterine Tumors in Rats

In a 2-year chronic inhalation study, an increased incidence of uterine endometrial adenocarcinomas was observed in female Fischer 344 rats at the highest exposure concentration (160 ppm).[15][16] Extensive mechanistic studies have concluded that this effect is not relevant to humans.[13][15] The proposed mode of action is specific to the aging female rat and is not driven by genotoxicity or direct estrogenic activity.[15] The pathway is believed to involve an interaction with dopamine (B1211576) signaling.[9]

The proposed sequence of events is as follows:

-

Dopamine Agonist-Like Activity: D5 acts as a dopamine receptor agonist in the central nervous system.

-

Prolactin Inhibition: This leads to a decrease in the secretion of prolactin from the pituitary gland.

-

Hormonal Imbalance: The reduction in prolactin alters the estrous cycle, causing a decrease in progesterone (B1679170) and a relative increase in the estrogen-to-progesterone ratio.

-

Uterine Proliferation: This sustained estrogenic stimulation, unopposed by sufficient progesterone, leads to endometrial proliferation and, over a chronic duration in susceptible aging rats, the development of tumors.[15]

Environmental Fate and Ecotoxicology

D5's high vapor pressure and low water solubility mean that a primary route of environmental transport is volatilization into the atmosphere, where it can be transported over long distances.[5][17]

| Parameter | Value | Medium | Reference(s) |

| Atmospheric Half-life | ~10 days (via reaction with OH radicals) | Air | [5] |

| Hydrolysis Half-life (pH 7, 12°C) | ~315 days | Freshwater | [5][18] |

| Hydrolysis Half-life (pH 8, 9°C) | ~64 days | Marine Water | [5][18] |

| Sediment Degradation Half-life | >1200 days | Sediment | [5] |

| Biodegradability | Not readily biodegradable | Water/Sediment | [18] |

| Bioconcentration Factor (BCF) | 7,060 L/kg (experimentally determined) | Fish | [4][18] |

| Biomagnification Factor (BMF) | 3.9 (lipid-normalized) | Fish | [18] |

Despite having a high BCF, indicating accumulation from water into aquatic organisms, D5 does not appear to biomagnify significantly in food webs due to efficient metabolism and elimination.[19] Acute toxicity to aquatic organisms is low, with no effects observed up to its limit of water solubility.[18]

Experimental Protocols

Protocol: Analysis of D5 in Environmental/Biological Media by GC-MS

This section outlines a generalized methodology for the quantification of D5 in matrices like water, sediment, or biota, based on common principles from cited analytical methods.

Objective: To accurately quantify the concentration of D5 while minimizing contamination and analyte loss.

Methodology:

-

Sample Preparation & Extraction:

-

Internal Standard: Prior to extraction, spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled D5) to correct for matrix effects and variations during sample processing.[20]

-

Water: Employ membrane-assisted solvent extraction or liquid-liquid extraction with a non-polar solvent like hexane.[21]

-

Solids (Sediment, Biota): Use liquid-solid extraction. For biota, samples are often homogenized in a solvent mixture (e.g., acetone/hexane).[22][23] Alternatively, a purge-and-trap method can be used where the sample is heated in a water slurry, and volatiles are purged with nitrogen onto a sorbent trap.[23]

-

Key Consideration: Avoid any evaporative concentration steps due to the high volatility of D5. Use of large-volume injection techniques is preferred to achieve low detection limits.[21]

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC):

-

Injection: Use a large-volume injector and a septumless configuration to prevent contamination from septum bleed.[21]

-

Column: A non-polar capillary column (e.g., DB-5 or similar) is typically used to separate the siloxanes.

-

Temperature Program: A programmed temperature ramp is used to elute the analytes based on their boiling points.

-

-

Mass Spectrometer (MS):

-

-

Quantification:

-

Generate a calibration curve using standards of known D5 concentrations containing the internal standard.

-

Calculate the concentration of D5 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol: Rodent Inhalation Toxicity Study (Subchronic)

This section outlines a typical experimental design for a subchronic inhalation toxicity study, based on published OECD guideline-style studies for D5.[11][24]

Objective: To evaluate the potential toxicity of D5 following repeated inhalation exposure over a 3-month period and to assess the reversibility of any effects.

Methodology:

-

Test System: Fischer 344 or Sprague-Dawley rats (e.g., 20-30 animals per sex per group).

-

Exposure:

-

Duration: 6 hours per day, 5-7 days per week, for 13 weeks (90 days).[11][24]

-

Concentrations: Multiple dose groups (e.g., 0, 25, 50, 100, 200 ppm) and a concurrent control group exposed to filtered air. The highest concentration is typically set near the maximum achievable vapor concentration.[24]

-

Atmosphere Generation: D5 vapor is generated and mixed with air; concentrations are monitored analytically (e.g., by GC-FID) throughout the exposure period.[16]

-

In-Life Observations:

-

Monitor clinical signs of toxicity, body weight, and food consumption regularly (e.g., weekly).

-

-

Endpoint Analysis (Terminal Sacrifice):

-

At the end of the 90-day exposure period, a subset of animals from each group is euthanized.

-

Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

-

Organ Weights: Weigh key organs (liver, kidneys, lungs, spleen, gonads, etc.).

-

Histopathology: Perform a complete gross necropsy and preserve a comprehensive set of tissues for microscopic examination.

-

-

Recovery Phase:

-

A subset of animals from the control and high-dose groups is maintained for a non-exposure recovery period (e.g., 4 weeks) after the main study.

-

These animals are then subjected to the same endpoint analyses to assess the persistence or reversibility of any observed effects.[24]

-

Conclusion

This compound (D5) is a high-production-volume chemical with a well-characterized profile. Its physicochemical properties make it highly effective in a range of consumer and industrial applications. Toxicological data indicate a low potential for acute toxicity, and it is not genotoxic or a reproductive toxicant. Chronic exposure in rats has identified the liver as a target organ and induced uterine tumors in females through a non-genotoxic, endocrine-mediated mode of action considered not relevant to humans. Environmentally, its persistence and potential for bioaccumulation are balanced by its atmospheric degradation and rapid metabolic clearance in organisms. The established analytical methods allow for its reliable quantification in various matrices, supporting ongoing research and risk assessment. This guide provides a foundational technical resource for professionals engaged in work related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (D5) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aces.su.se [aces.su.se]

- 6. tera.org [tera.org]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Toxicology of this compound (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A two-generation reproductive toxicity study of this compound (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicology and humoral immunity assessment of this compound (D5) following a 1-month whole body inhalation exposure in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. This compound (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolites of hexamethyldisiloxane and this compound in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological relevance of this compound (D5) induced rat uterine endometrial adenocarcinoma tumorigenesis: Mode of action and relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scialliconsulting.com [scialliconsulting.com]

- 17. This compound (D5) environmental sources, fate, transport, and routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. Bioaccumulation of decamethylpentacyclosiloxane (D5): A review | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 20. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and this compound (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 22. silicones.eu [silicones.eu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Inhalation toxicology of this compound (D5) following a 3-month nose-only exposure in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclic Volatile Methylsiloxanes: A Technical Review of Environmental Fate, Toxicological Profile, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic volatile methylsiloxanes (cVMS) are a class of organosilicon compounds characterized by a circular backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. Specifically, octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (B120686) (D6) are produced in high volumes and are widely used in a variety of industrial applications and consumer products.[1] Their unique physicochemical properties, such as low surface tension, high volatility, and a smooth, non-greasy feel, have led to their extensive use in personal care products like cosmetics, shampoos, and deodorants, as well as in industrial cleaning solvents and as precursors for silicone polymers.[2][3] The widespread use of these compounds has resulted in their continuous release into the environment, leading to their detection in various environmental compartments, including air, water, soil, sediment, and biota.[2][4] This technical guide provides a comprehensive review of the current literature on cVMS, focusing on their environmental fate, toxicological effects, and the analytical methodologies used for their detection and quantification.

Physicochemical Properties and Environmental Fate

The environmental behavior of cVMS is largely governed by their distinct physicochemical properties. They are characterized by low to moderate molecular weights, high vapor pressures, and low water solubility.[5] This combination of properties results in high air-water partition coefficients (KAW) and high octanol-water partition coefficients (log KOW), indicating a tendency to partition into the atmosphere and lipids.[5][6]

Table 1: Physicochemical Properties of D4, D5, and D6

| Property | D4 (Octamethylcyclotetrasiloxane) | D5 (this compound) | D6 (Dodecamethylcyclohexasiloxane) | Reference |

| CAS Number | 556-67-2 | 541-02-6 | 540-97-6 | [7] |

| Molecular Weight ( g/mol ) | 296.62 | 370.77 | 444.92 | [6] |

| Vapor Pressure (Pa at 25°C) | 132 | 4.7 - 40 | 4.7 | [5][6] |

| Water Solubility (µg/L) | 56 | 5 - 17 | 5 | [5][6] |

| Log KOW | 6.49 - 6.98 | 8.03 - 8.07 | 9.1 | [5][6] |

| Log KOC | 4.2 - 5.1 | 5.2 - 6.0 | 5.7 - 6.0 | [6] |

| BCF (L/kg) | 1,660 - 12,400 | >5,000 | - | [6][7] |

| Hydrolysis Half-life (pH 7, 25°C) | 4 days | 74 days | 400 days | [5][6] |

Once released into the environment, cVMS can undergo long-range atmospheric transport.[2] However, their potential to contaminate remote regions like the Arctic is considered low.[2] In aquatic environments, their high hydrophobicity leads to partitioning into sediment and biota.[2] While they exhibit high bioconcentration factors (BCFs), there is limited evidence of trophic biomagnification for D4 and D5 in aquatic food webs.[2]

Toxicological Profile

The toxicological effects of cVMS have been the subject of considerable research and regulatory scrutiny. Generally, they exhibit low acute toxicity in oral, dermal, and inhalation routes of exposure and are not considered mutagenic, sensitizers, or irritants.[7] However, concerns have been raised regarding their potential for persistence, bioaccumulation, and long-term health effects.[7]

D4 has been identified as a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties.[7] D5 and D6 are also identified as vPvB (very persistent and very bioaccumulative) substances.[7] Long-term exposure to D4 in rodents has been associated with uterine tumors, although the relevance of these findings to humans is still debated.[4] Some studies suggest that low molecular weight silicones can penetrate the skin and accumulate in the body, potentially affecting organs in the long term.[8]

Endocrine Disruption Potential of D4

One of the more specific toxicological concerns is the potential for D4 to act as an endocrine disruptor. Studies have suggested that D4 may act as a dopamine (B1211576) D2-receptor agonist in vivo.[3] This interaction can lead to a reduction in serum prolactin levels, which in turn can cause hormonal dysregulation.[3]

Figure 1: Proposed mechanism of D4-induced endocrine disruption via the dopamine D2 receptor.

It is important to note that the specific cellular signaling pathways affected by cVMS are not yet well-elucidated in the scientific literature. While some studies on silica (B1680970) nanoparticles have shown upregulation of TNF and MAPK signaling pathways, it is not scientifically sound to extrapolate these findings directly to cVMS without specific evidence.[9][10]

Experimental Protocols

Accurate and reliable analytical methods are crucial for assessing the environmental concentrations and potential risks of cVMS. Due to their volatile nature and ubiquitous presence in laboratory environments, trace analysis of cVMS presents significant challenges, including the risk of contamination.[11]

General Workflow for cVMS Analysis

The following diagram illustrates a general workflow for the analysis of cVMS in environmental and biological samples.

Figure 2: Generalized workflow for the analysis of cVMS in environmental and biological samples.

Detailed Methodologies

Several methods have been developed for the extraction and quantification of cVMS in various matrices.

1. Purge and Trap Method for Biota Samples [12]

-

Principle: This method is suitable for biological tissues and aims to minimize contamination by preparing highly purified sample extracts.

-

Procedure:

-

The sample is heated in water without prior homogenization.

-

cVMS are purged from the resulting slurry with a stream of inert gas.

-

The purged cVMS are trapped on a solid-phase sorbent cartridge (e.g., Isolute ENV+).

-

The trapped analytes are subsequently eluted with a small volume of an organic solvent (e.g., n-hexane).

-

The eluate is then analyzed by gas chromatography-mass spectrometry (GC-MS).

-

-

Key Advantages: Reduces the risk of sample contamination and provides clean extracts.

2. Liquid-Solid Extraction for Solid Matrices [11]

-

Principle: This is a common technique for extracting cVMS from solid samples like sediment, soil, and biosolids.

-

Procedure:

-

A known weight of the solid sample is mixed with a suitable organic solvent (e.g., pentane).

-

The mixture is agitated (e.g., by shaking or sonication) to facilitate the transfer of cVMS from the sample matrix to the solvent.

-

The solvent is separated from the solid material by centrifugation or filtration.

-

The extract is then ready for analysis, often without a concentration step to avoid volatile losses.

-

-

Instrumentation: To compensate for the lack of a concentration step, large-volume injection (LVI) coupled with GC-MS is often employed to achieve low detection limits. A septumless GC configuration is also recommended to minimize background contamination from septum bleed.[11]

3. Membrane-Assisted Solvent Extraction for Water Samples [11]

-

Principle: This technique is used for the extraction of cVMS from aqueous samples.

-

Procedure:

-

The water sample is passed through a semi-permeable membrane.

-

An organic solvent on the other side of the membrane extracts the cVMS from the water.

-

The organic extract is then collected for analysis by LVI-GC-MS.

-

4. Extraction from Personal Care Products

-

Principle: Due to the high concentrations of cVMS in these products, a simple dilution followed by direct injection or a straightforward extraction is often sufficient.

-

Procedure:

-

A small, weighed amount of the product is dissolved or suspended in a suitable organic solvent.

-

The solution may be sonicated and centrifuged to separate any insoluble components.[13]

-

The supernatant is filtered and then analyzed, typically by GC with flame ionization detection (GC-FID) or GC-MS.[13]

-

Quantitative Data

The following tables summarize some of the quantitative data available in the literature regarding the concentrations of cVMS in various products and environmental matrices.

Table 2: Concentrations of cVMS in Personal Care Products

| Product Category | D4 (mg/g) | D5 (mg/g) | D6 (mg/g) | Reference |

| Deodorants/Antiperspirants (median) | 0.053 | 142 | 2.3 | |

| Cosmetics (median) | 44.6 | 30.0 | ||

| Skin Care (median) | 8.4 | 0.32 | ||

| Hair Care (median) | 0.0055 | 9.6 | 0.18 | |

| Sun Care (median) | 0.0085 | 34.8 | 0.53 |

Table 3: Environmental Concentrations of cVMS

| Matrix | D4 | D5 | D6 | Location/Notes | Reference |

| River Sediment (ng/g dw) | < MDL | 690 (mean) | 71 (mean) | Tokyo Bay watershed | [14] |

| Fish (ng/g ww) | Below LOQ in most samples | - | - | Swedish lakes | [12] |

Table 4: Toxicological Endpoints

| Compound | Endpoint | Value | Species | Reference |

| D4 | NOEC (sediment) | Concentrations in soil and sediment have not exceeded the maximum no-observed-effect-concentration threshold | Aquatic organisms | [2] |

| D5 | NOEC (sediment) | Concentrations in soil and sediment have not exceeded the maximum no-observed-effect-concentration threshold | Aquatic organisms | [2] |

Conclusion

Cyclic volatile methylsiloxanes are a class of chemicals with widespread use and environmental presence. Their physicochemical properties drive their distribution in the environment, with a tendency to partition to the atmosphere and biota. While generally exhibiting low acute toxicity, concerns remain regarding their persistence, bioaccumulation potential, and potential for long-term health effects, particularly the endocrine-disrupting potential of D4. The specific molecular mechanisms and signaling pathways affected by cVMS remain an area requiring further research. Accurate and sensitive analytical methods are essential for monitoring their environmental levels and assessing risks. The protocols outlined in this guide provide a foundation for researchers in this field. Continued research is necessary to fully understand the long-term implications of cVMS on both environmental and human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Review of recent advances in research on the toxicity, detection, occurrence and fate of cyclic volatile methyl siloxanes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution, fate, and toxicological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue‐based risk assessment of cyclic volatile methyl siloxanes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Tissue‐based risk assessment of cyclic volatile methyl siloxanes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. toxhub-consulting.com [toxhub-consulting.com]

- 8. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. dioxin20xx.org [dioxin20xx.org]

In-Depth Technical Guide to the Physical Properties of Decamethylcyclopentasiloxane (D5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Decamethylcyclopentasiloxane (D5), a volatile cyclic siloxane widely utilized in various industrial and commercial applications, including cosmetics, personal care products, and as a solvent. This document summarizes essential quantitative data, outlines experimental methodologies for property determination, and presents logical relationships through diagrams to facilitate a deeper understanding for research, development, and formulation activities.

Core Physical Properties of D5 Siloxane

This compound, an organosilicon compound with the formula [(CH₃)₂SiO]₅, is a colorless and odorless liquid with low viscosity and high volatility.[1][2] Its unique physical characteristics make it a valuable ingredient in formulations requiring rapid drying and a smooth, non-greasy feel.

Quantitative Data Summary

The physical properties of D5 siloxane have been well-characterized. The following tables summarize the key quantitative data from various sources.

| Property | Value | Units | Conditions | References |

| Boiling Point | 210 | °C | at 101.3 kPa | [3][4][5] |

| Boiling Point | 90 | °C | at 10 mmHg | [1][2][6][7] |

| Melting Point | -38 | °C | [3][4] | |

| Melting Point | -44 | °C | [6][7][8] | |

| Melting Point | -47 | °C | [5] |

| Property | Value | Units | Conditions | References |

| Density | 0.958 | g/mL | at 25 °C | [1][6][7][8] |

| Density | 0.959 | g/cm³ | at 20 °C | |

| Vapor Pressure | 20.4 ± 1.1 | Pa | at 25 °C | [5] |

| Vapor Pressure | 33.2 | Pa | at 25 °C | [6][7] |

| Viscosity | 3.74 | cP | [5] | |

| Water Solubility | 17.03 ± 0.72 | ppb | at 23 °C | [5] |

| Refractive Index | 1.396 | n20/D | [1][2][6][7][8] | |

| Flash Point | 162 | °F | [6][7][8] |

Experimental Protocols for Physical Property Determination

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are employed to determine the physical properties of chemical substances like D5 siloxane.[2][8] These protocols ensure data consistency and comparability across different laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point is based on distillation principles, as outlined in methods like ASTM D1120.[1][3][7]

Methodology:

-

Apparatus Setup: A distillation flask is filled with a measured volume of the D5 siloxane sample. Boiling chips are added to ensure smooth boiling. A condenser is attached to the flask, and a calibrated temperature measuring device is positioned so that its bulb is just below the side arm of the flask.

-

Heating: The flask is gently heated.

-

Equilibrium: The liquid is brought to a boil, and the heating rate is adjusted to maintain a steady reflux and a constant temperature reading.

-

Data Recording: The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa) if the measurement is performed at a different pressure.

Determination of Melting Point

The melting point is the temperature at which a solid substance transitions into a liquid state. For substances like D5 siloxane, which has a low melting point, a cryostat or a specialized melting point apparatus is used.

Methodology:

-

Sample Preparation: A small, representative sample of solidified D5 siloxane is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated temperature sensor and a means of controlled heating.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the first signs of melting are observed (the point of collapse) and the temperature at which the entire sample becomes liquid are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

-

Data Recording: The melting point is reported as the temperature at which the substance is completely molten.

Visualizing Methodologies and Relationships

To further clarify the experimental process and the interplay of physical properties, the following diagrams are provided.

Caption: Experimental workflow for determining the boiling point of D5 siloxane.

Caption: Interrelationship of key physical properties of D5 siloxane.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. img.antpedia.com [img.antpedia.com]

- 4. This compound | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. bsj.org.jm [bsj.org.jm]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Decamethylcyclopentasiloxane (D5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for decamethylcyclopentasiloxane (D5), a key ingredient in numerous pharmaceutical and personal care products. This document collates critical data from infrared (IR) and Raman spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols are provided to aid in the replication of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2965 | C-H stretch (in CH₃) | [1][2][3][4] |

| ~1260 | CH₃ symmetric deformation in Si-CH₃ | [4][5] |

| ~1090-1020 | Si-O-Si asymmetric stretch | [1][2][3][4] |

| ~800 | Si-C stretch / CH₃ rock in Si-CH₃ | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | CDCl₃ | ~0.1 | Singlet | Si-CH ₃ | [6][7] |

| ¹³C | CDCl₃ | ~1.0 | Quartet | Si-C H₃ | [8][9] |

| ²⁹Si | Neat | ~-22.3 | Singlet | O-Si (CH₃)₂-O | [8][10] |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 355 | High | [M - CH₃]⁺ | [11][12][13][14] |

| 281 | Moderate | [M - Si(CH₃)₃O]⁺ (Fragment) | [11][12] |

| 267 | Moderate | [M - C₃H₉Si₂O]⁺ (Fragment) | [8][11][12] |

| 207 | Moderate | [Si₄O₄(CH₃)₇]⁺ (Fragment) | [12] |

| 73 | High | [Si(CH₃)₃]⁺ | [12][14] |

Note: The molecular ion peak [M]⁺ at m/z 370 is often not observed or is of very low intensity in electron ionization mass spectra of this compound.[13]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a horizontal ATR accessory featuring a Zinc Selenide (ZnSe) or diamond crystal is utilized.[3]

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Methodology (Transmission):

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample is prepared as a dilute solution (e.g., 5% in carbon tetrachloride for the 3800-1270 cm⁻¹ region and 2% in carbon disulfide for the 1270-625 cm⁻¹ region) and placed in a liquid transmission cell with a defined path length (e.g., 0.011 cm).[1][2] Alternatively, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: A background spectrum of the empty cell or KBr plates is recorded. The sample is then scanned under the same conditions as the ATR method.

-

Data Processing: The spectrum is processed to yield an absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra for structural elucidation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si detection.[15]

-

Sample Preparation:

-

For ¹H and ¹³C NMR, approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[6]

-

For ²⁹Si NMR, the neat liquid can often be used, or a solution in a suitable solvent without silicon-containing compounds can be prepared.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon environments. A longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons, although in D5 all carbons are primary.

-

²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or the use of chromium(III) acetylacetonate (B107027) as a relaxation agent may be employed to enhance signal intensity and reduce acquisition time.[16]

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm its molecular weight and structure.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[13]

-

Sample Preparation: The this compound sample is diluted in a volatile organic solvent such as acetone (B3395972) or methanol.[13][17]

-

Gas Chromatography (for GC-MS):

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is commonly used.[18]

-

Injection: A small volume (e.g., 1 µL) is injected into the GC inlet, which is heated to a temperature sufficient to volatilize the sample (e.g., 250-320°C).[13][18]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[18][19]

-